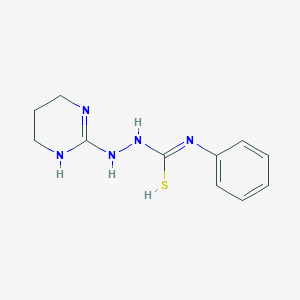![molecular formula C18H13N7OS B292887 N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea, commonly known as IPTB, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
科学研究应用
IPTB has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and hepatocellular carcinoma. It has been shown to inhibit c-Met signaling, which is known to play a crucial role in cancer cell proliferation, survival, and metastasis. IPTB has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
作用机制
IPTB inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor tyrosine kinase. This prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. IPTB also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its anticancer effects, IPTB has also been shown to have anti-inflammatory and anti-angiogenic properties. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the expression of vascular endothelial growth factor, which is involved in angiogenesis.
实验室实验的优点和局限性
One of the main advantages of IPTB is its high selectivity for c-Met. This minimizes off-target effects and reduces the risk of toxicity. However, the low yield of the synthesis process and the limited solubility of IPTB in aqueous solutions can pose challenges for lab experiments.
未来方向
Future research on IPTB could focus on optimizing the synthesis process to increase yield and solubility. Additionally, the combination of IPTB with other anticancer agents could be explored to enhance its efficacy. The potential use of IPTB in other diseases, such as inflammatory disorders and neurodegenerative diseases, could also be investigated. Finally, the development of IPTB as a clinical therapeutic agent could be pursued, with further studies on its safety and efficacy in humans.
合成方法
The synthesis of IPTB involves a multi-step process that starts with the preparation of 2-aminobenzimidazole. This is followed by the synthesis of 4-imino-1,3-thiazolo[5,4-d]pyrimidine, which is then reacted with 2-aminobenzimidazole to obtain IPTB. The overall yield of the synthesis process is approximately 10%.
属性
分子式 |
C18H13N7OS |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea |
InChI |
InChI=1S/C18H13N7OS/c19-15-14-16(25-13-9-5-4-8-12(13)22-18(25)27-14)20-10-24(15)23-17(26)21-11-6-2-1-3-7-11/h1-10,19H,(H2,21,23,26) |
InChI 键 |
AHGVGWZVEHFWQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292810.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)